molecular formula C19H17N5O3 B612128 Serabelisib CAS No. 1268454-23-4

Serabelisib

货号: B612128
CAS 编号: 1268454-23-4
分子量: 363.4 g/mol
InChI 键: BLGWHBSBBJNKJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

塞拉贝利西布是一种靶向磷脂酰肌醇3-激酶α亚型的的小分子抑制剂。目前正在研究其在治疗各种癌症(包括实体瘤)方面的潜在用途。 该化合物以其抑制磷脂酰肌醇3-激酶通路的能力而闻名,该通路在细胞生长、增殖和存活中起着至关重要的作用 .

作用机制

塞拉贝利西布通过抑制磷脂酰肌醇3-激酶α亚型发挥其作用。这种抑制导致磷脂酰肌醇3-激酶/蛋白激酶B/雷帕霉素哺乳动物靶点信号通路被抑制,该通路对于细胞生长、增殖和存活至关重要。 通过阻断该通路,塞拉贝利西布诱导凋亡并抑制癌细胞的增殖 .

生化分析

Biochemical Properties

Serabelisib functions as an inhibitor of the PI3Kα enzyme, which is a critical component of the PI3K/AKT/mTOR signaling pathway. By inhibiting PI3Kα, this compound disrupts the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the activation of the AKT signaling cascade. This inhibition leads to reduced activation of downstream signaling molecules, including AKT and mTOR, which are involved in cell growth and survival . This compound interacts with the ATP-binding site of PI3Kα, preventing its enzymatic activity and subsequent signaling events.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. In hepatoma cells, this compound regulates pyroptosis, apoptosis, and migration through the PI3K/AKT/E-cadherin signaling pathway . It reduces cell proliferation, viability, and colony formation while increasing apoptosis and decreasing mitochondrial membrane potential . Additionally, this compound inhibits the migration and invasion of cancer cells by downregulating genes and proteins involved in the epithelial-mesenchymal transition (EMT) and upregulating those promoting apoptosis and pyroptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the PI3Kα isoform. By binding to the ATP-binding site of PI3Kα, this compound prevents the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of the AKT signaling pathway . This inhibition leads to decreased phosphorylation of downstream targets such as mTOR, resulting in reduced cell growth, proliferation, and survival . This compound also affects gene expression by modulating the activity of transcription factors regulated by the PI3K/AKT/mTOR pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its inhibitory activity over extended periods . Long-term treatment with this compound leads to sustained inhibition of the PI3K/AKT/mTOR pathway, resulting in prolonged suppression of cell proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated dose-dependent inhibition of tumor growth and proliferation . Higher doses of this compound result in more pronounced antitumor effects, but they may also lead to increased toxicity and adverse effects . It is important to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity in animal models .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR signaling pathway, which regulates various metabolic processes in cells . By inhibiting PI3Kα, this compound affects the metabolism of glucose, lipids, and proteins . It reduces glucose uptake and glycolysis, leading to decreased energy production and cell growth . Additionally, this compound influences lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation . The compound also affects protein synthesis and degradation through its impact on mTOR signaling .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally bioavailable compound that can be absorbed and distributed systemically . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on the PI3K/AKT/mTOR pathway .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus, where it interacts with its target, PI3Kα . The compound’s activity and function are influenced by its localization within these compartments. This compound’s targeting signals and post-translational modifications may direct it to specific organelles or compartments, enhancing its inhibitory effects on the PI3K/AKT/mTOR pathway .

准备方法

合成路线和反应条件

塞拉贝利西布的合成涉及多个步骤,从市售的起始材料开始反应条件通常涉及使用二甲基亚砜等有机溶剂和各种催化剂来促进反应 .

工业生产方法

塞拉贝利西布的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高通量反应器和连续流动化学,以确保产品的一致质量和产量。 该工艺还包括严格的纯化步骤,以获得高纯度的最终产品 .

化学反应分析

反应类型

塞拉贝利西布经历几种类型的化学反应,包括:

常见的试剂和条件

塞拉贝利西布反应中常用的试剂包括:

    氧化剂: 如过氧化氢和高锰酸钾。

    还原剂: 如硼氢化钠和氢化铝锂。

    亲核试剂: 如胺类和硫醇类

形成的主要产物

这些反应形成的主要产物包括塞拉贝利西布的各种衍生物,这些衍生物可能具有不同的生物活性。 这些衍生物经常被研究以了解其潜在的治疗应用 .

科学研究应用

塞拉贝利西布具有广泛的科学研究应用,包括:

    化学: 用作工具化合物来研究磷脂酰肌醇3-激酶通路及其在各种细胞过程中的作用。

    生物学: 用于研究以了解细胞生长、增殖和存活的分子机制。

    医学: 研究其在治疗各种癌症方面的潜在用途,包括乳腺癌、子宫内膜癌和卵巢癌。

    工业: 用于开发靶向磷脂酰肌醇3-激酶通路的新的治疗剂 .

相似化合物的比较

类似化合物

独特性

塞拉贝利西布以其对磷脂酰肌醇3-激酶α亚型的选择性高而独特,这减少了脱靶效应并改善了其安全性。 这种选择性使其成为靶向癌症治疗的有希望的候选药物,特别是在磷脂酰肌醇3-激酶α亚型发生突变的癌症中 .

生物活性

Serabelisib, also known as TAK-117, is an investigational small molecule that primarily acts as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly targeting the p110α isoform. This compound has garnered attention for its potential therapeutic applications in various malignancies, especially those characterized by aberrations in the PI3K/AKT signaling pathway. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and relevant clinical studies.

This compound exerts its biological effects primarily through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound disrupts downstream signaling cascades that promote tumor growth and survival, leading to increased apoptosis and reduced cellular proliferation.

In Vitro Studies

Recent studies have demonstrated this compound's efficacy in various cancer cell lines, particularly hepatoma cells such as HepG2 and HuH-6. The following table summarizes key findings from a study assessing the impact of this compound on these cells:

Parameter Control (0 µM) 2 µM 4 µM 8 µM
Colony Formation AbilityHighModerateLowVery Low
Cell Proliferation (EdU Assay)HighModerateLowVery Low
Cell Viability (CCK-8 Assay)100%90%70%50%
Apoptotic Bodies (Flow Cytometry)LowModerateHighVery High
Migration/Invasion CapacityHighModerateLowVery Low

These results indicate that this compound significantly reduces colony formation, cell proliferation, and viability while promoting apoptosis in a dose-dependent manner. The study also observed a decrease in mitochondrial membrane potential and alterations in the expression of apoptosis-related proteins such as Bcl-2 and caspases .

Effects on Signaling Pathways

This compound's inhibition of the PI3K/AKT pathway leads to several downstream effects:

  • Increased Apoptosis : Enhanced expression of pro-apoptotic markers (e.g., cytochrome C, caspase-9) and decreased expression of anti-apoptotic markers (e.g., Bcl-2).
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : Upregulation of E-cadherin and downregulation of N-cadherin were noted, indicating a reversal of EMT processes associated with cancer metastasis.
  • Promotion of Pyroptosis : Increased expression of Gasdermin D (GSDMD) and inflammatory cytokines such as IL-1β and IL-18 were observed, suggesting that this compound may induce a form of programmed cell death characterized by inflammation .

Clinical Studies

This compound is currently being evaluated in clinical trials for its safety and efficacy in combination with other therapies. Notably, a Phase I trial investigated the combination of this compound with sapanisertib (a dual PI3K/mTOR inhibitor) and paclitaxel in patients with advanced solid tumors. The trial reported that this combination was generally well tolerated with promising preliminary efficacy:

  • Overall Response Rate (ORR) : 47% among evaluable patients.
  • Clinical Benefit Rate (CBR) : 73%, indicating sustained responses in a significant proportion of patients.
  • Progression-Free Survival (PFS) : Median PFS was reported at 11 months .

属性

IUPAC Name

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGWHBSBBJNKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268454-23-4
Record name Serabelisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serabelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SERABELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Serabelisib?

A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. [, , ] It exerts its anti-tumor activity by binding to and inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in various cancers, contributing to uncontrolled cell growth, survival, and metastasis. [, ]

Q2: What is the impact of this compound on cancer cells according to in vitro studies?

A2: Studies using liver cancer cell lines (HepG2 and HuH-6) demonstrated that this compound treatment resulted in:

  • Reduced cell proliferation and viability: This was evident through decreased colony formation, slower proliferation rates measured by EdU assay, and reduced cell viability in CCK-8 assays. []
  • Cell cycle arrest and apoptosis induction: this compound treatment led to a decrease in the number of cells in the G2 and S phases, indicating cell cycle arrest. Additionally, it increased the number of apoptotic bodies and the overall rate of apoptosis. []
  • Inhibition of migration and invasion: this compound effectively reduced the migratory and invasive capabilities of the liver cancer cells. []

Q3: How does this compound affect the expression of genes and proteins related to cancer progression?

A3: Treatment with this compound led to the following changes in gene and protein expression:

  • Downregulation of the PI3K/AKT signaling pathway: This confirmed the on-target activity of this compound. []
  • Upregulation of apoptosis and pyroptosis-promoting genes: This supports the observed increase in apoptotic cell death. []
  • Upregulation of genes that inhibit epithelial-mesenchymal transition (EMT): This explains the reduced migration and invasion observed in the in vitro studies. []

Q4: Has this compound been investigated in combination with other anti-cancer therapies?

A4: Yes, research has explored the synergistic potential of this compound in combination with other anti-cancer agents:

  • Paclitaxel: Phase 1 trials have investigated the safety and efficacy of this compound in combination with Sapanisertib (a TORC 1/2 inhibitor) and Paclitaxel in patients with advanced ovarian, endometrial, or breast cancer. These studies suggest promising clinical activity and a manageable safety profile for the combination, particularly in patients with PI3K/AKT/mTOR pathway mutations. [, , ] Notably, clinical benefit was observed even in patients with prior resistance to Paclitaxel or mTOR inhibitors. []
  • Canagliflozin: A Phase 1b/2 study is currently underway to evaluate the safety and efficacy of this compound in combination with Canagliflozin (a sodium-glucose co-transporter 2 inhibitor) in patients with advanced solid tumors. []

Q5: Are there any factors known to influence the pharmacokinetics of this compound?

A5: A clinical biopharmaceutics study in healthy subjects revealed that:

  • Intragastric pH: Co-administration with lansoprazole, a proton pump inhibitor that increases gastric pH, substantially reduced the bioavailability of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。